molecular formula C15H21NO4S B2446492 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide CAS No. 898425-06-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide

Cat. No. B2446492
CAS RN: 898425-06-4
M. Wt: 311.4
InChI Key: CXBIPAFQGHHBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide, also known as TDFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDFA is a small molecule that belongs to the class of thiohydantoin derivatives and has been found to exhibit various biological activities.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has several advantages for lab experiments. This compound is easy to synthesize, and the yield of the compound obtained is high. This compound has been found to exhibit various biological activities, and hence it has potential therapeutic applications. This compound has been found to exhibit low toxicity in normal cells, which makes it a promising compound for further studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound also has poor stability in acidic conditions, which limits its use in acidic environments.

Future Directions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has potential therapeutic applications, and hence further studies are required to explore its full potential. Future studies could focus on the development of this compound analogs with improved biological activities and better solubility in water. Further studies could also focus on the mechanism of action of this compound and its interaction with various signaling pathways. This compound could be studied for its therapeutic potential in various diseases such as cancer, inflammation, and viral infections. This compound could also be studied for its potential use as a drug delivery system.

Synthesis Methods

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxy-N-ethylbenzamide with tetrahydrothiophene-3,3-dioxide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The yield of this compound obtained from this method is high, and the purity of the compound is excellent.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-ethylbenzamide has been found to exhibit various biological activities, and hence it has potential therapeutic applications. This compound has been studied for its anticancer, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and has been found to inhibit viral replication.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-3-16(13-9-10-21(18,19)11-13)15(17)12-5-7-14(8-6-12)20-4-2/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBIPAFQGHHBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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